N-Pentylsuccinimide

Description

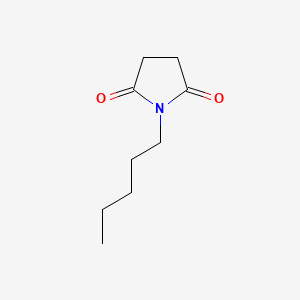

N-Pentylsuccinimide is a succinimide derivative where a pentyl group (-C₅H₁₁) is attached to the nitrogen atom of the succinimide ring. While direct references to this compound are absent in the provided evidence, its properties can be inferred from structurally similar N-substituted succinimides, such as N-hydroxysuccinimide (NHS), N-iodosuccinimide (NIS), and N-chlorosuccinimide (NCS). Succinimide derivatives are widely used in organic synthesis, catalysis, and bioconjugation due to their reactivity and versatility.

Properties

IUPAC Name |

1-pentylpyrrolidine-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO2/c1-2-3-4-7-10-8(11)5-6-9(10)12/h2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEQDNPLLVJBQNJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCN1C(=O)CCC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10201465 | |

| Record name | 2,5-Pyrrolidinedione, 1-pentyl- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10201465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5332-35-4 | |

| Record name | 1-Pentyl-2,5-pyrrolidinedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5332-35-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(n-Pentyl)succinimide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005332354 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Pentylsuccinimide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4007 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,5-Pyrrolidinedione, 1-pentyl- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10201465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(N-PENTYL)SUCCINIMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XPO3M1PW2N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Pentylsuccinimide can be synthesized through the reaction of succinic anhydride with pentylamine. The reaction typically involves heating the reactants in an appropriate solvent, such as toluene, under reflux conditions. The reaction proceeds as follows:

Succinic anhydride+Pentylamine→this compound+Water

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of catalysts, such as Lewis acids, can also enhance the reaction efficiency .

Chemical Reactions Analysis

Types of Reactions: N-Pentylsuccinimide undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form N-pentylsuccinamic acid.

Reduction: Reduction of this compound can yield this compound alcohol.

Substitution: It can undergo nucleophilic substitution reactions, where the pentyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed:

Oxidation: N-pentylsuccinamic acid.

Reduction: this compound alcohol.

Substitution: Various substituted succinimides depending on the nucleophile used

Scientific Research Applications

N-Pentylsuccinimide has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: It can be used in the study of enzyme-substrate interactions due to its structural similarity to certain biological molecules.

Medicine: Research is ongoing into its potential use as a pharmaceutical agent, particularly in the development of anticonvulsant drugs.

Industry: It is used in the production of polymers and other materials due to its ability to form stable imide linkages

Mechanism of Action

The mechanism by which N-Pentylsuccinimide exerts its effects involves its interaction with specific molecular targets. In biological systems, it can act as an inhibitor of certain enzymes by binding to their active sites. This interaction can disrupt normal enzyme function, leading to various biochemical effects. The exact pathways involved depend on the specific enzyme and the context in which this compound is used .

Comparison with Similar Compounds

Structural and Chemical Properties

The substituent on the nitrogen atom dictates the electronic and steric properties of succinimide derivatives. Below is a comparative table:

*Inferred data based on structural analogs.

Research Findings and Key Differences

Reactivity :

- NHS and N-Propionylsuccinimide participate in nucleophilic acyl substitution due to electron-withdrawing substituents (-OH, -COCH₂CH₃) .

- NIS and NCS act as electrophilic halogen sources, with iodine being less electronegative than chlorine, leading to distinct reaction pathways .

- The pentyl group in this compound may reduce electrophilicity compared to NHS or NCS, favoring hydrophobic interactions.

Thermal Stability :

Biological Compatibility :

- NHS is biocompatible in bioconjugation, while NIS and NCS are typically avoided in biological systems due to toxicity .

Biological Activity

N-Pentylsuccinimide (C9H15NO2) is a chemical compound that has garnered attention in scientific research for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound is characterized by its succinimide core, which is a cyclic imide derived from succinic acid. The presence of the pentyl group enhances its lipophilicity, potentially influencing its interaction with biological membranes.

Molecular Structure

- Molecular Formula : C9H15NO2

- Molecular Weight : 171.23 g/mol

- CAS Number : 79245-00-5

The biological activity of this compound is primarily linked to its ability to modulate various biochemical pathways. Research indicates that it may influence:

- Cellular Signaling : this compound has been shown to interact with specific receptors, potentially altering signaling pathways involved in cell proliferation and differentiation.

- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit certain enzymes, thereby affecting metabolic pathways.

Cellular Effects

This compound has demonstrated several cellular effects, including:

- Induction of Apoptosis : In certain cell lines, this compound has been reported to induce apoptosis, which could be beneficial in cancer therapy.

- Anti-inflammatory Properties : Some studies have indicated that it may reduce inflammation markers in vitro.

Summary of Biological Activities

| Activity Type | Observations | References |

|---|---|---|

| Apoptosis Induction | Induces cell death in cancer cell lines | |

| Enzyme Inhibition | Potential inhibition of metabolic enzymes | |

| Anti-inflammatory | Reduces inflammatory markers |

Pharmacokinetics

| Parameter | Value |

|---|---|

| Lipophilicity | High |

| Blood-Brain Barrier | Capable of crossing |

| Metabolism | Primarily hepatic |

Case Study 1: Cancer Cell Line Response

A study conducted on various cancer cell lines revealed that this compound significantly reduced cell viability through apoptosis induction. The mechanism was linked to the activation of caspase pathways.

- Cell Lines Used : HeLa, MCF-7

- Concentration Range : 10 µM - 100 µM

- Results : 50% reduction in viability at 50 µM concentration after 48 hours.

Case Study 2: Inflammatory Response Modulation

In a model of acute inflammation, this compound was administered to mice subjected to lipopolysaccharide (LPS) treatment. Results indicated a marked decrease in pro-inflammatory cytokines (TNF-alpha and IL-6).

- Dosage : 5 mg/kg body weight

- Duration : 24 hours post-LPS administration

- Findings : Significant reduction in cytokine levels compared to control groups.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.